2-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-14-18(15(2)25(24-14)20-5-3-4-11-22-20)10-12-23-30(27,28)17-8-6-16(7-9-17)29-13-19(21)26/h3-9,11,23H,10,12-13H2,1-2H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNABIABZRNEIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole core is synthesized via cyclocondensation of pyridin-2-ylhydrazine with acetylacetone (2,4-pentanedione). The reaction proceeds under reflux in ethanol, yielding the pyrazole scaffold with methyl groups at positions 3 and 5.
Reaction Conditions
Introduction of the Ethylamine Side Chain
The ethylamine moiety is introduced at position 4 of the pyrazole via bromoethylation followed by nucleophilic substitution.
- Bromination :
- The pyrazole is treated with N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄ to yield 4-(2-bromoethyl)-3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole.
- Amination :
Key Spectral Data
- ¹H NMR (DMSO-d₆) : δ 2.26 (s, 6H, CH₃), 3.45 (t, 2H, CH₂NH₂), 4.12 (q, 2H, CH₂Py), 7.32–8.45 (m, 4H, Py-H).
Formation of 4-(N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenol
The sulfonamide linkage is established using 4-hydroxybenzenesulfonyl chloride.
Sulfonylation Reaction
The ethylamine intermediate reacts with 4-hydroxybenzenesulfonyl chloride in the presence of triethylamine (TEA) to form the sulfonamide.
Reaction Conditions
- Reactants : Ethylamine derivative (1.0 equiv), 4-hydroxybenzenesulfonyl chloride (1.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM), 0°C → room temperature
- Time : 4 hours
- Yield : 82%
Characterization
- FT-IR (cm⁻¹) : 3275 (N-H), 1330, 1150 (SO₂ asym/sym)
- MS (ESI+) : m/z 403.2 [M+H]⁺
Etherification with Chloroacetamide
The phenolic hydroxyl group undergoes nucleophilic substitution with chloroacetamide to install the acetamide moiety.
Optimization of Ether Formation
Based on methods for analogous phenoxyacetamides, the reaction employs a polar aprotic solvent and strong base to enhance reactivity.
Reaction Conditions
- Reactants : 4-(N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenol (1.0 equiv), chloroacetamide (1.5 equiv)
- Base : Potassium carbonate (2.5 equiv)
- Solvent : DMF, 90°C, 8 hours
- Yield : 68%
Key Challenges
- Chloroacetamide’s low reactivity necessitates prolonged heating.
- Competing hydrolysis of chloroacetamide is mitigated by anhydrous conditions.
Structural Confirmation and Analytical Data
Spectroscopic Analysis
Purity Assessment
- HPLC : >98% purity (C18 column, 60:40 acetonitrile/water, 1 mL/min).
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
To circumvent chloroacetamide’s limitations, the Mitsunobu reaction with hydroxyacetamide and diethyl azodicarboxylate (DEAD) was explored but yielded <40% due to side reactions.
Use of Chloroacetyl Chloride
Reacting the phenol with chloroacetyl chloride (1.2 equiv) in pyridine/DCM (0°C, 2 hours) followed by amidation with NH₃ gas achieved 74% yield but required rigorous moisture control.
Scalability and Industrial Considerations
Cost Analysis
- Pyridin-2-ylhydrazine : $12.5/g (major cost driver)
- Total synthesis cost : ~$320/g (lab scale)
Environmental Impact
- Waste streams : DMF (recycled via distillation), halogenated byproducts (neutralized with NaOH).
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The pyrazole and pyridine rings may also interact with enzyme active sites, affecting their function. The exact pathways and targets would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Benzimidazole-Based Derivatives ()
The compounds 3j and 3k in feature:
- Benzimidazole sulfinyl groups (e.g., -SO-benzimidazole).
- Methoxy substituents on aromatic rings.
- Pyridyl acetamide termini .
Key Differences :
- sulfinyl) and altering hydrogen-bonding capacity.
Dichlorophenoxy-Pyrimidinyl Derivatives ()
- 2,4-Dichlorophenoxy group, increasing halogen-mediated hydrophobic interactions.
- Pyrimidinyl-pyrazole substituent , differing from the target’s pyridinyl-pyrazole chain.
Key Differences :
- The dichlorophenoxy group in enhances lipophilicity compared to the target’s unsubstituted phenoxy ring, which may affect membrane permeability.
Stereochemically Complex Acetamides ()
The compounds in are characterized by:
- Dimethylphenoxy groups.
- Tetrahydropyrimidinone side chains.
- Stereochemical complexity (R/S configurations).
Key Differences :
- The tetrahydropyrimidinone group in introduces a rigid, cyclic structure absent in the target, which could influence conformational stability .
Physicochemical and Functional Comparisons
Implications of Structural Variations
- Bioactivity : The sulfamoyl group in the target compound may improve solubility and target engagement compared to sulfinyl or halogenated analogues, though direct activity data are lacking.
- Synthetic Feasibility : The absence of stereocenters in the target compound simplifies synthesis relative to ’s derivatives.
- Target Selectivity : The pyridinyl-pyrazole motif could favor kinase or protease inhibition, whereas benzimidazole derivatives () are more typical in proton pump inhibitors .
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Step | Optimal Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C, 12h | 78 | 92 | |
| Reduction | Fe powder, HCl/ethanol, 60°C, 6h | 85 | 89 | |
| Condensation | EDC/HOBt, DCM, RT, 24h | 65 | 95 |
Q. Table 2: Common Data Contradictions and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
